2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer activity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated as kinase inhibitors.
Uniqueness
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-14-8-12(9-15(20)10-14)11-23-18(25)24-17(22-23)7-6-16(21-24)13-4-2-1-3-5-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTUQJKVAPLIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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